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Introduction
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is

overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of

numerous cancer types. Its limited expression in healthy tissues makes it an attractive target

for diagnostic imaging and targeted radionuclide therapy. FAP inhibitors (FAPIs), such as FAPI-
74, can be labeled with radionuclides for these purposes. Understanding the cellular uptake

and kinetics of FAPI-74 is crucial for the development and optimization of FAP-targeted agents.

These application notes provide detailed protocols for cell culture techniques to study the

uptake of FAPI-74, specifically in its radiolabeled form, [¹⁸F]AlF-FAPI-74. The protocols cover

cell line selection and culture, radiolabeling of FAPI-74, in vitro cell uptake assays, and

competitive binding assays.
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The selection of appropriate cell lines is critical for studying FAP-specific uptake. It is

recommended to use both FAP-positive and FAP-negative cell lines to demonstrate specificity.

Cell Line Type FAP Expression Rationale

HT-1080-huFAP
Human fibrosarcoma

(transduced)
High (human FAP)

Positive control;

widely used for FAP

inhibitor studies.

HEK293-huFAP
Human embryonic

kidney (transduced)
High (human FAP)

Positive control;

allows for high-level

expression of FAP.

I45-huFAP
Murine lung cancer

(transduced)
High (human FAP)

Positive control for in

vitro and in vivo

studies in murine

models.[1]

U-87 MG Human glioblastoma Endogenous
Model for endogenous

FAP expression.

PS-1
Pancreatic stellate

cells
Endogenous

Physiologically

relevant model for

FAP expression in

pancreatic cancer

stroma.

HT-1080 (Wild-Type) Human fibrosarcoma Negative
Negative control for

HT-1080-huFAP.

HEK293 (Wild-Type)
Human embryonic

kidney
Negative

Negative control for

HEK293-huFAP.

I45 (Wild-Type) Murine lung cancer Negative
Negative control for

I45-huFAP.[1]

NIH-3T3 Murine fibroblast Negative

Commonly used FAP-

negative fibroblast cell

line.
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Quantitative Analysis of [¹⁸F]AlF-FAPI-74 Uptake in
Vitro
The following table summarizes quantitative data from in vitro studies, providing a comparison

of [¹⁸F]AlF-FAPI-74 uptake across different cell lines. This data is essential for validating

experimental systems and comparing results.

Cell Line
Uptake
(%ID/g)¹

Blocking
Agent

Fold Increase
(FAP+ vs.
WT/Blocked)

Reference

I45-huFAP > 35 - > 100-fold [1]

I45-WT < 0.5 - - [1]

I45-huFAP < 0.5
Unlabeled FAPI

(10 µmol/L)
- [1]

¹ Uptake measured as percent injected dose per gram (%ID/g) after 1-hour incubation at 37°C.

Data are represented as mean ± SD.

Experimental Protocols
Protocol 1: Culture of FAP-Positive and FAP-Negative
Cell Lines
Objective: To maintain healthy cultures of FAP-expressing and control cell lines for use in FAPI-
74 uptake assays.

Materials:

Selected cell lines (e.g., HT-1080-huFAP and HT-1080 wild-type)

Dulbecco's Modified Eagle Medium (DMEM)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution
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Trypsin-EDTA (0.25%)

Phosphate-Buffered Saline (PBS), pH 7.4

Cell culture flasks (T-75)

6-well or 24-well cell culture plates

Humidified incubator (37°C, 5% CO₂)

Procedure:

Media Preparation: Prepare complete growth medium by supplementing DMEM with 10%

FBS and 1% Penicillin-Streptomycin.

Cell Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell

suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth

medium. Centrifuge at 200 x g for 5 minutes.

Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete

growth medium. Transfer the cell suspension to a T-75 flask.

Incubation: Place the flask in a humidified incubator at 37°C with 5% CO₂.

Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell

monolayer with PBS. Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until

cells detach.

Neutralization and Resuspension: Add 6-8 mL of complete growth medium to inactivate the

trypsin. Gently pipette the cell suspension up and down to ensure a single-cell suspension.

Cell Counting and Seeding for Experiments: Count the cells using a hemocytometer or

automated cell counter. Seed the cells into 6-well or 24-well plates at a density of 0.5-1 x 10⁶

cells per well. Allow cells to adhere and grow for 24-48 hours before conducting uptake

assays.

Protocol 2: Radiolabeling of FAPI-74 with [¹⁸F]AlF
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Objective: To prepare [¹⁸F]AlF-FAPI-74 for use in in vitro cell uptake assays.

Materials:

FAPI-74 precursor (4 mM in DMSO)

[¹⁸F]Fluoride in water

Anion exchange cartridge (e.g., Waters Accel Plus QMA Light)

Sodium acetate (NaOAc) solution (0.5 M, pH 3.9)

Aluminum chloride (AlCl₃) solution (10 mM in water)

Dimethyl sulfoxide (DMSO)

Solid-phase extraction (SPE) cartridge (e.g., Waters Oasis HLB Plus Light)

Ethanol

Saline (0.9%)

Phosphate buffer

Sterile filter (0.22 µm)

Heating block or water bath (95°C)

Procedure:

Trapping of [¹⁸F]Fluoride: Load the aqueous [¹⁸F]Fluoride solution onto a pre-conditioned

anion exchange cartridge.[2]

Elution: Elute the trapped [¹⁸F]Fluoride with 0.30 mL of 0.5 M NaOAc (pH 3.9).[2]

Complex Formation: In a reaction vial, incubate the eluted [¹⁸F]Fluoride solution with 6 µL of

10 mM AlCl₃ and 300 µL of DMSO for 5 minutes at room temperature.[2]
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Labeling Reaction: Add 20 µL of the 4 mM FAPI-74 precursor solution to the reaction vial.

Heat the mixture at 95°C for 15 minutes.[2]

Purification: After cooling to room temperature, dilute the reaction mixture with 5 mL of water

and pass it through an SPE cartridge.[2]

Final Product Elution: Elute the purified [¹⁸F]AlF-FAPI-74 from the SPE cartridge with 0.5 mL

of ethanol, followed by 5 mL of 0.9% saline.[2]

Formulation: Add phosphate buffer to the final product and pass it through a sterile 0.22 µm

filter for sterilization.[2]

Quality Control: Perform standard quality control tests to determine radiochemical purity and

specific activity.

Protocol 3: In Vitro [¹⁸F]AlF-FAPI-74 Cellular Uptake
Assay
Objective: To quantify the time-dependent uptake of [¹⁸F]AlF-FAPI-74 in FAP-positive and FAP-

negative cells.

Materials:

FAP-positive and FAP-negative cells seeded in 24-well plates

[¹⁸F]AlF-FAPI-74

Binding buffer (e.g., DMEM with 1% BSA)

Ice-cold PBS

Cell lysis buffer (e.g., 1 M NaOH)

Gamma counter

Procedure:
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Cell Preparation: One day prior to the experiment, seed cells in 24-well plates at a density of

approximately 200,000 cells per well.

Assay Initiation: On the day of the experiment, wash the cells twice with warm PBS.

Incubation: Add 0.5 mL of binding buffer containing [¹⁸F]AlF-FAPI-74 (e.g., 1 nM) to each

well. Incubate the plate at 37°C for various time points (e.g., 5, 15, 30, 60, and 120 minutes).

Termination of Uptake: At each time point, remove the radioactive medium and wash the

cells twice with ice-cold PBS to stop the uptake.

Cell Lysis: Add 1 mL of cell lysis buffer to each well and incubate for 20 minutes at room

temperature to lyse the cells.

Measurement: Collect the cell lysates and measure the radioactivity using a gamma counter.

Data Analysis: Calculate the percentage of the added dose per number of cells (e.g.,

%ID/10⁶ cells). Plot the uptake over time to determine the uptake kinetics.

Protocol 4: Competitive Binding Assay
Objective: To determine the specificity of [¹⁸F]AlF-FAPI-74 binding to FAP and to calculate the

binding affinity (IC₅₀) of unlabeled FAPI-74.

Materials:

FAP-positive cells seeded in 24-well plates

[¹⁸F]AlF-FAPI-74

Unlabeled FAPI-74 (or another FAP inhibitor) at various concentrations

Binding buffer

Ice-cold PBS

Cell lysis buffer

Gamma counter
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Procedure:

Cell Preparation: Seed FAP-positive cells in 24-well plates as described in Protocol 3.

Assay Setup: Prepare solutions of unlabeled FAPI-74 in binding buffer at a range of

concentrations (e.g., 10⁻¹⁰ to 10⁻⁵ M).

Competition: Wash the cells twice with warm PBS. Add 0.5 mL of binding buffer containing a

fixed concentration of [¹⁸F]AlF-FAPI-74 (e.g., 1 nM) and varying concentrations of unlabeled

FAPI-74 to the wells.

Control for Non-Specific Binding: For determining non-specific binding, add a high

concentration of unlabeled FAPI-74 (e.g., 10 µM) to a set of wells.

Incubation: Incubate the plate at 37°C for 1 hour (or a predetermined optimal time from the

uptake assay).

Termination and Lysis: Terminate the assay, wash the cells, and lyse them as described in

Protocol 3.

Measurement and Analysis: Measure the radioactivity in the cell lysates. Calculate the

percentage of specific binding at each concentration of the unlabeled competitor. Plot the

percentage of specific binding against the logarithm of the competitor concentration to

generate a competition curve and determine the IC₅₀ value.

Visualizing Workflows and Pathways
Experimental Workflow for FAPI-74 Uptake Assay
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Caption: Workflow for in vitro FAPI-74 uptake and competition assays.
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FAP-Mediated Signaling Pathways
FAP expression and activity are linked to several signaling pathways that promote tumor

growth and invasion. Key pathways include the PI3K/Akt and Ras/ERK pathways.[3]
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Caption: FAP-associated PI3K/Akt and Ras/ERK signaling pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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